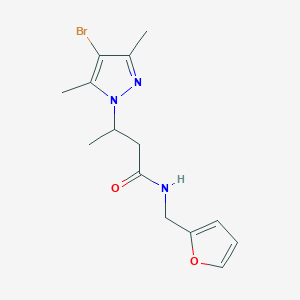![molecular formula C22H27NO3 B5375679 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone, also known as MDPV, is a synthetic cathinone that has been identified as a new psychoactive substance. It was first synthesized in the 1960s and was initially used as a research chemical. However, it has gained popularity as a recreational drug due to its stimulant properties. MDPV has been classified as a Schedule I drug in the United States, indicating its high potential for abuse and dependence.
Wirkmechanismus
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone has been shown to cause a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. It has also been reported to cause anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone has several advantages as a research chemical, including its potent stimulant effects and its ability to selectively target dopamine, norepinephrine, and serotonin. However, its abuse potential and potential for adverse effects limit its usefulness in research.
Zukünftige Richtungen
Future research on 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone should focus on its potential as a treatment for medical conditions such as ADHD and depression. Additionally, further studies are needed to understand the long-term effects of 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone use and its potential for abuse and dependence. Finally, research should be conducted to identify new compounds that have similar stimulant effects but with a lower potential for abuse and dependence.
Synthesemethoden
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone is synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with phenylmagnesium bromide, followed by the reaction with 4-piperidone hydrochloride. The resulting compound is then treated with benzaldehyde and sodium borohydride to yield 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone has been extensively studied for its stimulant properties and its potential as a treatment for various medical conditions. In particular, it has been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-17(24)22(19-7-5-4-6-8-19)11-13-23(14-12-22)16-18-9-10-20(25-2)15-21(18)26-3/h4-10,15H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPPBHPDPRAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)
![4-(3,4-dihydro-2(1H)-isoquinolinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5375655.png)

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
